10-Bromo-9-oxodecyl acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89102-40-9 |
|---|---|
Molecular Formula |
C12H21BrO3 |
Molecular Weight |
293.20 g/mol |
IUPAC Name |
(10-bromo-9-oxodecyl) acetate |
InChI |
InChI=1S/C12H21BrO3/c1-11(14)16-9-7-5-3-2-4-6-8-12(15)10-13/h2-10H2,1H3 |
InChI Key |
WSCNJHWZOOVLLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCCCCCC(=O)CBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 10 Bromo 9 Oxodecyl Acetate
Retrosynthetic Dissection of the 10-Bromo-9-oxodecyl Acetate (B1210297) Framework
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. journalspress.com It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. journalspress.comyoutube.com The process utilizes disconnections, which represent the reverse of known chemical reactions, and functional group interconversions (FGI) to simplify the structure. journalspress.comyoutube.com
A logical retrosynthetic analysis of 10-bromo-9-oxodecyl acetate begins by disconnecting the three key functional groups in reverse order of their likely synthetic installation.

The most straightforward disconnection is the acetate ester linkage. Through a Functional Group Interconversion (FGI), the ester can be retrosynthetically cleaved to a corresponding long-chain alcohol and an acetylating agent.
Disconnection: C-O (Ester)
Synthetic Precursors: 10-Bromo-9-oxodecan-1-ol and an acetylating agent (e.g., acetyl chloride or acetic anhydride).
Forward Reaction: This step involves a standard esterification reaction. The primary alcohol at the C1 position can be readily acetylated using acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine, or by using acetic anhydride (B1165640) with a catalyst. This reaction is typically high-yielding and chemoselective for the primary alcohol, leaving the ketone and bromide moieties intact under mild conditions.
The next disconnection addresses the ketone at the C9 position. Ketones are commonly synthesized via the oxidation of secondary alcohols. libretexts.org Therefore, an FGI approach points to a 9-hydroxydecyl derivative as the immediate precursor.
Disconnection: C=O (Ketone via FGI)
Synthetic Precursor: 10-Bromo-9-hydroxydecyl acetate.
Forward Reaction: The synthesis involves the selective oxidation of the secondary alcohol at C9. chemistryviews.org A variety of modern oxidizing agents can accomplish this transformation with high selectivity, avoiding reaction with the terminal bromide or the ester group. organic-chemistry.orglscollege.ac.in Reagents such as Pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation are ideal for this purpose as they are mild and prevent over-oxidation. libretexts.orglscollege.ac.in
The final key disconnection is the carbon-bromine bond at the C10 position. This position is alpha to the carbonyl group, suggesting an α-halogenation of a ketone as the corresponding forward reaction. wikipedia.org
Disconnection: C-Br (α-Bromination)
Synthetic Precursor: 9-Oxodecyl acetate.
Forward Reaction: The selective monobromination of an unsymmetrical ketone presents a significant regioselectivity challenge. nih.gov The reaction can proceed via an enol or enolate intermediate. wikipedia.org For an unsymmetrical ketone like 9-oxodecyl acetate, bromination can occur at either the C8 or C10 position.
Kinetic vs. Thermodynamic Control: Under acidic conditions, bromination typically favors the more substituted α-carbon (C8), while basic conditions can lead to polybromination and the haloform reaction at the methyl ketone (C10). wikipedia.org
Advanced Strategies: Achieving selective bromination at the less-substituted terminal position (C10) often requires specialized methods. One strategy involves nonselective bromination to form a mixture of products, followed by selective debromination of the more activated internal bromide, a thermodynamically controlled process. nih.govresearchgate.netgoogle.com
Total Synthesis Approaches for Structurally Related Decyl Derivatives
The construction of the ten-carbon backbone of decyl derivatives requires robust and controllable methods for forming carbon-carbon bonds. Similarly, the introduction of the ketone functionality must be done chemoselectively to avoid unwanted side reactions with other groups present in the molecule.
Building a specific carbon skeleton is a fundamental aspect of total synthesis. Several methods are available to elongate a carbon chain in a controlled manner.
Alkylation of Terminal Alkynes: This is a powerful method for creating C-C bonds. youtube.com A terminal alkyne can be deprotonated with a strong base like sodium amide (NaNH₂) to form a nucleophilic acetylide ion. youtube.com This ion can then react with a primary alkyl halide in an SN2 reaction to form a new, longer internal alkyne, which can be further functionalized. youtube.comyoutube.com
Cyanide Substitution and Hydrolysis: The reaction of an alkyl halide with sodium or potassium cyanide introduces a nitrile group and extends the carbon chain by one carbon. studymind.co.uk The nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for further transformations.
Hydroformylation of Alkenes: This industrial process, also applicable in laboratory synthesis, involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene using syngas (CO/H₂) and a catalyst. acs.org The resulting aldehyde can be reduced to an alcohol, extending the carbon chain by one unit and regenerating a functional group for subsequent elongation cycles. acs.org
Table 1: Comparison of Carbon Chain Elongation Techniques
| Method | Reagents/Conditions | Carbons Added | Key Features |
|---|---|---|---|
| Alkyne Alkylation | 1. NaNH₂ 2. R-X (primary alkyl halide) | Variable (length of R) | Forms a new C-C bond; the resulting alkyne is a versatile intermediate. youtube.com |
| Cyanide Substitution | NaCN or KCN in polar aprotic solvent | 1 | Classic one-carbon extension; product is a nitrile. studymind.co.uk |
The oxidation of a secondary alcohol to a ketone is a common transformation, but in a complex molecule, the choice of oxidant is crucial to prevent unwanted side reactions. organic-chemistry.org Chemoselective reagents will oxidize the target alcohol without affecting other sensitive functional groups like esters, halides, or alkenes. organic-chemistry.org
Pyridinium Chlorochromate (PCC): A complex of chromium trioxide with pyridine and HCl, PCC is a milder oxidant than chromic acid and is effective for converting primary alcohols to aldehydes and secondary alcohols to ketones. libretexts.orglscollege.ac.in It is typically used in an anhydrous solvent like dichloromethane (B109758) (DCM).
Dess-Martin Periodinane (DMP): This hypervalent iodine compound is a very mild and selective oxidant that allows for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively, at room temperature. chemistryviews.orglscollege.ac.in The reaction is fast and avoids the use of toxic heavy metals.
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. chemistryviews.org It is highly reliable for oxidizing a wide range of alcohols to carbonyl compounds under very mild, low-temperature conditions (-78 °C), making it suitable for sensitive substrates. lscollege.ac.in However, it produces volatile and malodorous byproducts like dimethyl sulfide. lscollege.ac.in
Table 2: Comparison of Chemoselective Oxidizing Agents for Secondary Alcohols
| Reagent/Method | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | Good selectivity for alcohols; does not over-oxidize. libretexts.org | Chromium-based reagent (toxic). |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Mild, fast, high-yielding, avoids heavy metals. lscollege.ac.in | Reagent can be shock-sensitive. |
Chemoselective Oxidation Reactions for Ketone Synthesis
Application of Pyridinium Chlorochromate (PCC) in Analogous Oxidations
Pyridinium chlorochromate (PCC) is a versatile and mild oxidizing agent widely employed in organic synthesis for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgchemistrysteps.com Its primary advantage lies in its ability to perform this transformation selectively under anhydrous conditions, which prevents the over-oxidation of primary alcohols to carboxylic acids, a common side reaction with stronger, aqueous oxidizing agents. lumenlearning.com In the context of synthesizing a precursor to this compound, such as a 9-hydroxydecyl acetate derivative, PCC provides a reliable method to generate the required 9-oxo (ketone) functionality.
The reaction is typically carried out in an inert organic solvent, most commonly dichloromethane (CH₂Cl₂), where the PCC salt is suspended. wikipedia.org The alcohol substrate is added to this suspension, and the reaction proceeds to completion. The general stoichiometry for the oxidation of a secondary alcohol is:
2 [C₅H₅NH][CrO₃Cl] + 3 R₂CHOH → 2 [C₅H₅NH]Cl + Cr₂O₃ + 3 R₂C=O + 3 H₂O wikipedia.org
The mechanism of PCC oxidation involves the initial formation of a chromate (B82759) ester from the alcohol and the chromium(VI) center. libretexts.orgtruman.edu This is followed by a base-assisted elimination step. A base, which can be the chloride ion, pyridine, or even another alcohol molecule, removes the proton from the carbon bearing the hydroxyl group. chemistrysteps.comlibretexts.org This proton abstraction facilitates a concerted elimination, forming the carbon-oxygen double bond of the ketone and reducing the chromium from Cr(VI) to Cr(IV). libretexts.orgyoutube.com
The use of PCC and related pyridinium-based chromium(VI) reagents like pyridinium dichromate (PDC) and Collins reagent (CrO₃ in pyridine) offers a significant advantage in modern synthesis due to their solubility in organic solvents and their enhanced selectivity compared to inorganic chromium reagents like Jones reagent. organicchemistrytutor.comwikipedia.org
Table 1: Comparison of PCC and Related Reagents for Alcohol Oxidation
| Reagent | Formula/Composition | Typical Solvent | Key Advantage |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | [C₅H₅NH][CrO₃Cl] | Dichloromethane (CH₂Cl₂) | Mild; stops oxidation of primary alcohols at the aldehyde stage. chemistrysteps.comlibretexts.org |
| Pyridinium Dichromate (PDC) | (C₅H₅NH)₂Cr₂O₇ | Dichloromethane (CH₂Cl₂), DMF | Similar to PCC, can be used under neutral conditions. wikipedia.org |
| Collins Reagent | CrO₃(C₅H₅N)₂ | Dichloromethane (CH₂Cl₂) | Soluble in organic solvents; useful for acid-sensitive substrates. wikipedia.org |
Chromium(VI) Oxide-Mediated Oxidations in Precursor Synthesis
Chromium(VI) oxide (CrO₃), typically used in an aqueous sulfuric acid and acetone (B3395972) solution, constitutes the Jones reagent. This is a powerful oxidizing agent capable of converting secondary alcohols to ketones and primary alcohols to carboxylic acids. lumenlearning.com For the synthesis of a ketone precursor for this compound, Jones oxidation of a corresponding secondary alcohol is a viable, though aggressive, method.
Unlike PCC which operates under anhydrous conditions, the Jones oxidation occurs in an aqueous acidic medium. youtube.com The mechanism, first proposed by Westheimer, begins with the formation of a chromate ester from the alcohol and chromic acid (H₂CrO₄), which is formed in situ from CrO₃ and sulfuric acid. lumenlearning.comtruman.edu The rate-determining step is the decomposition of this ester, where a water molecule acts as a base to remove the alpha-proton, leading to the formation of the ketone and a reduced chromium species (Cr(IV)). truman.eduyoutube.com
The reaction is generally fast and high-yielding for secondary alcohols. ias.ac.in However, the strongly acidic conditions and the presence of water can be detrimental to sensitive functional groups that might be present elsewhere in the molecule. Ketones are generally stable to the Jones reagent, so the reaction stops cleanly at this stage for secondary alcohols. lumenlearning.com
Table 2: Overview of Chromium(VI) Oxide Oxidation (Jones Reagent)
| Feature | Description |
|---|---|
| Reagent Composition | Chromium trioxide (CrO₃) in aqueous sulfuric acid (H₂SO₄) and acetone. lumenlearning.com |
| Substrate (Precursor) | Secondary Alcohols (e.g., 9-hydroxydecyl derivative) |
| Product | Ketones (e.g., 9-oxodecyl derivative) |
| Key Characteristic | Strong, acidic oxidizing conditions; not suitable for acid-sensitive substrates. youtube.com |
| Mechanism Highlight | Involves the formation and decomposition of a chromate ester in an aqueous medium. lumenlearning.comtruman.edu |
Regioselective Halogenation Strategies (e.g., N-Bromosuccinimide in related systems)
The introduction of a bromine atom at the 10-position, which is alpha (α) to the 9-oxo group, requires a regioselective halogenation method. The α-bromination of ketones is a fundamental transformation in organic synthesis. While molecular bromine can be used, it generates hazardous hydrogen bromide (HBr) as a byproduct and can be difficult to control. ingentaconnect.comsemanticscholar.org N-Bromosuccinimide (NBS) has emerged as a superior and more manageable brominating agent for this purpose. ingentaconnect.com
The regioselective α-bromination of a ketone like a 9-oxodecyl acetate precursor can be achieved using NBS under various catalytic conditions. The reaction typically proceeds via the enol or enolate form of the ketone. In the presence of an acid catalyst, the ketone tautomerizes to its enol form, which then attacks the electrophilic bromine of NBS. nih.gov
Several methods have been developed to enhance the efficiency and regioselectivity of this reaction:
Catalyst-Free Microwave Irradiation: An environmentally benign method involves the reaction of aralkyl ketones with NBS under solvent- and catalyst-free conditions using microwave irradiation. This technique offers very short reaction times and excellent yields. ingentaconnect.com The proposed mechanism under these conditions may involve the generation of a bromo free radical from the N-Br bond of NBS. ingentaconnect.com
Solid Acid Catalysts: Catalysts such as Montmorillonite K-10 clay or active aluminum oxide (Al₂O₃) have been shown to effectively promote the α-bromination of ketones with NBS in solvents like methanol (B129727). nih.govtandfonline.com These heterogeneous catalysts are inexpensive, easy to handle, and can often be recycled. tandfonline.com The acidic nature of these catalysts facilitates the formation of the enol intermediate. nih.gov
Table 3: Conditions for Regioselective α-Bromination of Ketones with NBS
| Method | Catalyst/Conditions | Solvent | Key Features |
|---|---|---|---|
| Microwave-Assisted | None (Solvent- and catalyst-free), Microwave irradiation | None | Environmentally friendly, very short reaction times (minutes), excellent yields. ingentaconnect.com |
| Heterogeneous Catalysis | Montmorillonite K-10 Clay | Methanol | Reusable catalyst, simple workup, good yields. tandfonline.com |
| Heterogeneous Catalysis | Active Aluminum Oxide (Al₂O₃) | Methanol | Inexpensive catalyst, rapid reaction (10-20 min), high regioselectivity. semanticscholar.orgnih.gov |
Esterification Protocols for Aliphatic Alcohols
The final step in the synthesis of this compound, or a related precursor, would be the formation of the acetate ester from a corresponding aliphatic alcohol. Esterification is a classic reaction where a carboxylic acid or its derivative reacts with an alcohol. byjus.com For producing acetate esters, acetic anhydride is a common and highly effective acetylating agent.
The reaction of an alcohol with acetic anhydride is generally more favorable and faster than with acetic acid. chemguide.co.uk The process typically involves a catalyst to enhance the reaction rate. A variety of catalysts can be employed, ranging from traditional acids and bases to more advanced Lewis acids.
Key protocols include:
Base Catalysis: A simple method involves reacting the alcohol with acetic anhydride in the presence of a mild base like sodium bicarbonate. researchgate.net
Lewis Acid Catalysis: Various Lewis acids have been shown to efficiently catalyze the acetylation of alcohols with acetic anhydride under mild, often solvent-free, conditions. Catalysts such as copper(II) tetrafluoroborate (B81430) or phosphomolybdic acid can provide excellent yields at room temperature with short reaction times. organic-chemistry.org These methods are particularly useful for substrates that may be sensitive to strong acids.
The reaction between an alcohol and acetic anhydride produces the desired ester and acetic acid as the only byproduct, making purification straightforward. chemguide.co.uk
Table 4: Selected Catalytic Systems for Acetylation of Alcohols with Acetic Anhydride
| Catalyst System | Conditions | Advantages |
|---|---|---|
| Sodium Bicarbonate (NaHCO₃) | Room temperature | Mild conditions, readily available reagents. researchgate.net |
| Copper(II) tetrafluoroborate (Cu(BF₄)₂) | Solvent-free, Room temperature | High efficiency for acid-sensitive alcohols, simple workup. organic-chemistry.org |
| Phosphomolybdic Acid (PMA) | Solvent-free, Room temperature | Catalytic amounts needed, excellent yields, short reaction times. organic-chemistry.org |
| Silver Triflate (AgOTf) | Mild conditions | High yields, does not require cumbersome workup. organic-chemistry.org |
Exploration of Novel and Green Chemistry Syntheses for Substituted Decyl Acetates
In recent years, the principles of green chemistry have become central to the development of new synthetic methodologies, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. The synthesis of substituted decyl acetates, including flavor and fragrance compounds like decyl acetate itself, is an area where green chemistry approaches have been successfully applied. sphinxsai.com
These novel strategies often focus on replacing traditional chemical catalysts and harsh reaction conditions with more environmentally benign alternatives.
Enzymatic Catalysis: Biocatalysis, particularly using lipases, offers a highly selective and sustainable route to esters. For instance, decyl acetate has been synthesized via the transesterification of vinyl acetate with decanol (B1663958) using immobilized Candida antarctica Lipase B (CALB) in supercritical carbon dioxide (sc-CO₂). ipb.pt This method combines a natural catalyst with a green solvent (sc-CO₂), leading to a product that can be considered natural and avoiding the waste associated with traditional acid catalysis. ipb.pt
Heterogeneous Catalysis under Solvent-Free Conditions: The esterification of carboxylic acids with alcohols can be performed efficiently without a solvent, which significantly reduces waste. Novel heterogeneous catalysts, such as nano-biocomposites derived from seashells, have been used for the synthesis of isoamyl acetate from acetic acid and isoamyl alcohol. whiterose.ac.uk Such catalysts are often reusable, non-toxic, and allow for easy separation from the product mixture. whiterose.ac.uk
Alternative Acetylating Agents: Green approaches also seek to replace hazardous reagents like acetic anhydride. sphinxsai.com Using ethyl acetate as both a solvent and acetylating agent with a solid base like potassium carbonate represents a greener method for the selective acetylation of primary alcohols. humanjournals.com
These green methodologies offer significant advantages over classical synthetic routes by minimizing waste (improving atom economy), reducing energy consumption (e.g., through microwave heating or ambient temperature reactions), and avoiding the use of toxic solvents and reagents. sphinxsai.comhumanjournals.com
Table 5: Comparison of Traditional vs. Green Synthesis Approaches for Acetate Esters
| Feature | Traditional Method (e.g., Acid Catalysis) | Green Chemistry Method |
|---|---|---|
| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄, HCl). whiterose.ac.uk | Enzymes (e.g., Lipase), heterogeneous solid acids/bases. ipb.ptwhiterose.ac.uk |
| Solvent | Often requires organic solvents. | Solvent-free conditions or green solvents (e.g., sc-CO₂, ethyl acetate). ipb.pthumanjournals.com |
| Byproducts/Waste | Difficult to separate catalyst, neutralization waste. whiterose.ac.uk | Minimal waste, recyclable catalyst, often only water as a byproduct. sphinxsai.comwhiterose.ac.uk |
| Conditions | Often requires high temperatures. | Mild conditions (e.g., room temperature, low pressure). organic-chemistry.org |
Chemical Transformations and Reactivity of 10 Bromo 9 Oxodecyl Acetate
Nucleophilic Reactions and Eliminations Involving the Terminal Bromine
The primary alkyl bromide in 10-Bromo-9-oxodecyl acetate (B1210297) is susceptible to both nucleophilic substitution and elimination reactions. The outcome of the reaction is largely dependent on the nature of the nucleophile or base employed.
Nucleophilic Substitution:
The carbon atom attached to the bromine is electrophilic and readily undergoes nucleophilic substitution, primarily through an S(_N)2 mechanism. msu.educhemguide.co.uk This mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral. libretexts.org Given that this is a primary alkyl halide, the S(_N)2 pathway is favored due to minimal steric hindrance. msu.edu A variety of nucleophiles can be used to displace the bromide, leading to a wide array of derivatives.
| Nucleophile | Reagent Example | Product |
| Hydroxide | Sodium Hydroxide (NaOH) | 10-Hydroxy-9-oxodecyl acetate |
| Cyanide | Sodium Cyanide (NaCN) | 11-Oxo-12-acetoxydodecanenitrile |
| Azide | Sodium Azide (NaN(_3)) | 10-Azido-9-oxodecyl acetate |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 10-(Phenylthio)-9-oxodecyl acetate |
| Iodide | Sodium Iodide (NaI) in Acetone (B3395972) | 10-Iodo-9-oxodecyl acetate |
Elimination Reactions:
When 10-Bromo-9-oxodecyl acetate is treated with a strong, sterically hindered base, an E2 elimination reaction can occur, leading to the formation of an alkene. lumenlearning.combyjus.com The use of a bulky base, such as potassium tert-butoxide (KOtBu), favors elimination over substitution. lumenlearning.com The reaction involves the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), followed by the concurrent departure of the bromide ion.
| Base | Reagent Example | Major Product |
| tert-Butoxide | Potassium tert-butoxide (KOtBu) | Dec-9-en-2-one acetate |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene | Dec-9-en-2-one acetate |
Reactions of the Ketone Functionality: Reduction, Alkylation, and Condensation
The ketone group at the 9-position offers a rich platform for various chemical modifications, including reduction to an alcohol, formation of new carbon-carbon bonds via alkylation, and condensation reactions.
Reduction:
The ketone can be readily reduced to a secondary alcohol. The choice of reducing agent determines the selectivity and reaction conditions. wikipedia.orglibretexts.org
| Reducing Agent | Reagent Example | Product |
| Hydride Reagents | Sodium Borohydride (NaBH(_4)) | 10-Bromo-9-hydroxydecyl acetate |
| Lithium Aluminum Hydride (LiAlH(_4)) | 10-Bromo-9-hydroxydecyl acetate | |
| Catalytic Hydrogenation | H(_2), Pd/C | 10-Bromo-9-hydroxydecyl acetate |
Note: LiAlH(4) is a strong reducing agent and may also reduce the acetate group if the reaction is not carefully controlled.
Alkylation:
The ketone possesses acidic α-protons (on both C8 and C10) which can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile to attack an alkyl halide in an S(_N)2 reaction, forming a new C-C bond. libretexts.orglibretexts.org The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the complete formation of the enolate. libretexts.org Alkylation can occur at either the C8 or C10 position, and the regioselectivity can be influenced by the reaction conditions.
Condensation Reactions:
The ketone can participate in condensation reactions, such as the Aldol (B89426) condensation, with other carbonyl compounds. wikipedia.org In the presence of a base or acid, the ketone can form an enolate which then attacks the carbonyl carbon of another molecule (which could be another molecule of this compound or a different aldehyde or ketone). libretexts.orgjackwestin.com This results in the formation of a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone.
Hydrolytic and Transesterification Pathways of the Acetate Group
The acetate ester functionality can be cleaved through hydrolysis or converted to other esters via transesterification.
Hydrolysis:
Ester hydrolysis can be catalyzed by either acid or base. chemguide.co.ukchemistrysteps.com
Acid-Catalyzed Hydrolysis: This is a reversible process where the ester is heated with water in the presence of a strong acid catalyst (e.g., H(_2)SO(_4)). To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk
Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide. The reaction produces a carboxylate salt and an alcohol. masterorganicchemistry.comucalgary.ca An acidic workup is required to protonate the carboxylate to form the carboxylic acid. masterorganicchemistry.com
| Conditions | Products |
| H(3)O(+), Heat | 10-Bromo-9-oxodecan-1-ol + Acetic Acid |
| 1. NaOH, H(_2)O, Heat2. H(3)O(+) | 10-Bromo-9-oxodecan-1-ol + Acetic Acid |
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol in the presence of an acid or base catalyst. scielo.brbiofueljournal.com For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield methyl acetate and 10-bromo-9-oxodecan-1-ol. The reaction is typically driven to completion by using a large excess of the new alcohol. biofueljournal.com
Multicomponent Reactions and Cascade Processes Leveraging Multiple Functionalities
The presence of three distinct functional groups in this compound makes it an interesting substrate for multicomponent reactions (MCRs) and cascade processes, where multiple bonds are formed in a single operation. While specific MCRs involving this exact molecule are not widely reported, its structure suggests potential applications in such reactions.
For instance, a three-component reaction could potentially involve the ketone, the alkyl bromide, and an external reagent. An example could be a reaction where the ketone first forms an enamine, which then participates in a reaction, followed by an intramolecular cyclization involving the alkyl bromide. Another possibility is a tandem reaction where a nucleophile first displaces the bromide, and the newly introduced functionality then reacts with the ketone. The development of such reactions would offer an efficient pathway to complex molecular architectures.
Research on Derivatives and Analogues of 10 Bromo 9 Oxodecyl Acetate
Rational Design and Synthesis of Novel Analogues
The rational design of novel analogues of 10-bromo-9-oxodecyl acetate (B1210297) is centered on the strategic modification of its three key functional groups: the acetate, the oxo (keto) group, and the bromo substituent. The goal is to create a library of related compounds to explore their chemical properties and potential utility in various synthetic pathways.
The synthesis of these analogues often begins with the preparation of a long-chain keto ester. pjoes.com The introduction of the bromine atom at the alpha position to the ketone is a crucial step. organic-chemistry.org A common and effective method for this transformation is the use of N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid. scirp.org This approach is favored for its selectivity and relatively mild reaction conditions. For instance, the synthesis of α-bromoketones from ketones using NBS in ionic liquids has been shown to be an efficient and recyclable process. scirp.org Another green chemistry approach involves the one-pot synthesis of α-bromoketones from secondary alcohols using ammonium (B1175870) bromide and oxone, which proceeds through an in-situ oxidation followed by bromination. rsc.org
The design of novel analogues can be systematically approached by considering variations in three key areas of the 10-bromo-9-oxodecyl acetate structure:
Alkyl Chain Length Variation: Analogues with shorter or longer alkyl chains can be synthesized to study the effect of chain length on the molecule's properties. The synthesis of long-chain aliphatic polymers often involves the use of α,ω-functionalized compounds, and similar principles can be applied here. acs.org
Substitution at the α-Carbon: The bromine atom can be substituted with other halogens (e.g., chlorine, iodine) or other functional groups to investigate their impact on the reactivity of the α-carbon and the adjacent ketone.
A representative synthetic scheme for a series of analogues is presented below:
| Analogue | Starting Material | Key Reagents | Yield (%) |
| 10-Chloro-9-oxodecyl acetate | 9-Oxodecyl acetate | N-Chlorosuccinimide (NCS), p-TsOH | 85 |
| 10-Iodo-9-oxodecyl acetate | 9-Oxodecyl acetate | N-Iodosuccinimide (NIS), p-TsOH | 80 |
| 10-Bromo-9-oxododecyl acetate | 9-Oxododecyl acetate | N-Bromosuccinimide (NBS), p-TsOH | 88 |
| 10-Bromo-9-oxooctyl acetate | 9-Oxooctyl acetate | N-Bromosuccinimide (NBS), p-TsOH | 90 |
This table presents hypothetical data based on typical yields for similar reactions.
Elucidation of Structure-Reactivity Relationships in Substituted Decyl Acetates
The study of structure-reactivity relationships (SAR) for substituted decyl acetates, including this compound, aims to understand how the chemical structure influences the molecule's reactivity. The presence of the α-bromo ketone moiety is a key determinant of the compound's chemical behavior.
The carbon alpha to the carbonyl group is readily halogenated due to the ability to form an enol or enolate intermediate. wikipedia.org The reactivity of the resulting α-haloketone is significantly influenced by the nature of the halogen. The carbon-halogen bond is polarized, making the α-carbon electrophilic and susceptible to nucleophilic attack. The order of reactivity for halogens in this position generally follows the trend I > Br > Cl, which is related to the bond strength and leaving group ability of the halide.
In the context of long-chain fatty acid derivatives, it has been observed that modifications to the alkyl chain length can significantly impact the biological and physical properties of the molecule. nih.govacs.org While this compound is not a fatty acid in the traditional sense, the principles of how alkyl chain length affects intermolecular interactions and solubility are applicable.
Key structural features and their influence on reactivity are summarized in the table below:
| Structural Feature | Influence on Reactivity |
| α-Halogen | The nature of the halogen (Br, Cl, I) affects the electrophilicity of the α-carbon and the leaving group ability, influencing the rate of nucleophilic substitution reactions. |
| Alkyl Chain Length | Longer chains can increase lipophilicity and may introduce steric hindrance, potentially affecting the accessibility of the reactive centers. |
| Ester Group | The ester group can be hydrolyzed under acidic or basic conditions. The nature of the alcohol component of the ester can influence the rate of this hydrolysis. |
Functional Group Interconversion Studies on Related Brominated and Oxo-Compounds
Functional group interconversions (FGIs) are fundamental in organic synthesis, allowing for the transformation of one functional group into another. organic-chemistry.org For compounds like this compound, the bromo and oxo groups are prime targets for such transformations, enabling the synthesis of a wide array of derivatives.
The α-bromo ketone moiety is a versatile precursor for various synthetic transformations. libretexts.org For example, dehydrobromination can be achieved by treatment with a base to yield an α,β-unsaturated ketone. libretexts.org This reaction introduces a new site of unsaturation into the molecule, which can then undergo further reactions such as Michael additions.
The ketone group itself can be subjected to a range of transformations. Reduction of the ketone to a secondary alcohol can be accomplished using reducing agents like sodium borohydride. The resulting alcohol can then be a site for further functionalization. Conversely, the ketone can react with Grignard reagents or other organometallics to form tertiary alcohols, leading to the construction of more complex carbon skeletons.
Functional group transformations involving the bromine atom are also of significant interest. The bromine can be displaced by a variety of nucleophiles in SN2 reactions. This allows for the introduction of a wide range of functional groups at the α-position, such as azides, cyanides, or thiols.
Below is a table summarizing some potential functional group interconversions for a generic α-bromo ketone:
| Starting Functional Group | Reagents | Resulting Functional Group |
| α-Bromo Ketone | Base (e.g., Pyridine) | α,β-Unsaturated Ketone |
| α-Bromo Ketone | Sodium Azide (NaN3) | α-Azido Ketone |
| Ketone | Sodium Borohydride (NaBH4) | Secondary Alcohol |
| Ketone | Grignard Reagent (R-MgBr) | Tertiary Alcohol |
These studies on functional group interconversions highlight the synthetic utility of brominated oxo-compounds as versatile intermediates for the preparation of a diverse range of organic molecules.
Specialized Academic Applications of 10 Bromo 9 Oxodecyl Acetate and Its Analogues
Role as Synthetic Intermediates in Natural Product Chemistry
The strategic placement of reactive functional groups in aliphatic chains is a cornerstone of natural product synthesis. Bromo-keto esters, as a class of compounds, provide multiple reaction sites for carbon-carbon bond formation and functional group interconversion, making them valuable precursors for a variety of natural products.
Long-chain aliphatic natural products, including many lipids, polyketides, and pheromones, often feature complex oxygenation patterns and stereocenters. The synthesis of these molecules frequently relies on the use of linear precursors that can be elaborated and cyclized. Compounds analogous to 10-bromo-9-oxodecyl acetate (B1210297) can serve as starting points in such synthetic endeavors. The bromine atom allows for nucleophilic substitution or the formation of organometallic reagents, while the ketone can be a site for aldol (B89426) reactions, Wittig olefinations, or reductions to introduce new stereocenters. The acetate group can be hydrolyzed to a primary alcohol, which can then be further oxidized or used in esterification reactions.
For example, the synthesis of macrocyclic lactones, a common motif in bioactive natural products, can be envisioned using ω-bromo-β-keto esters. Intramolecular cyclization of such precursors, often mediated by a base, can lead to the formation of large-ring β-keto lactones, which are themselves versatile intermediates for further transformations.
Table 1: Examples of Long-Chain Aliphatic Natural Product Classes Synthesized from Functionalized Precursors
| Natural Product Class | Key Synthetic Strategy Involving Functionalized Precursors |
|---|---|
| Macrolide Antibiotics | Intramolecular cyclization of ω-hydroxy or ω-halo acids/esters. |
| Polyketides | Iterative chain elongation using functionalized building blocks. |
| Insect Pheromones | Wittig reactions and cross-coupling of functionalized aliphatic chains. |
The structural diversity of marine and terrestrial natural products often necessitates the assembly of complex carbon skeletons from smaller, functionalized fragments. The use of bromo-organic compounds in the synthesis of marine natural products is a well-established strategy. researchgate.net These compounds can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, to connect different parts of a molecule.
In the context of a molecule like 10-bromo-9-oxodecyl acetate, the ten-carbon chain could serve as a significant portion of a larger natural product. For instance, in the synthesis of certain marine alkaloids or polyether toxins, a functionalized aliphatic chain could be attached to a heterocyclic core. The ketone and bromo functionalities would then allow for further elaboration of the side chain, including the introduction of additional hydroxyl groups, double bonds, or ring systems.
Contributions to Chemical Ecology and Semiochemical Research
Chemical ecology is the study of the chemical interactions between living organisms. Semiochemicals, which include pheromones, are crucial for communication in many species, particularly insects. The synthesis of these compounds and their analogues is essential for research in this field.
Many insect pheromones are long-chain aliphatic compounds, often containing acetate, alcohol, or aldehyde functional groups, and specific patterns of unsaturation. The synthesis of these pheromones is vital for their identification and for use in pest management strategies such as mating disruption and mass trapping.
While this compound itself is not a known pheromone, its structural motifs are relevant. The synthesis of pheromone analogues, where systematic changes are made to the structure of the natural pheromone, is a key method for understanding how insects perceive chemical signals. For example, the position of a ketone or the chain length can be varied to probe the specificity of the insect's olfactory receptors. The synthesis of such analogues often involves the use of functionalized building blocks similar to this compound.
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. In the context of insect chemoreception, SAR studies involve synthesizing a series of analogues of a known pheromone and testing their ability to elicit a behavioral or electrophysiological response in the insect.
By systematically modifying the structure of a lead compound, researchers can identify the key structural features necessary for biological activity. For example, analogues with varying chain lengths, different functional groups, or altered stereochemistry can be synthesized and tested. A compound like this compound could serve as a precursor to a variety of test compounds. The bromo group could be replaced with other functionalities, and the ketone could be reduced or shifted to other positions on the chain. These studies provide valuable insights into the nature of the pheromone-receptor interaction.
Synthetic chemistry provides essential tools for studying the behavior and physiology of insect communication. The availability of synthetic pheromones and their analogues allows for controlled laboratory and field experiments. For example, synthetic pheromones can be used to bait traps to monitor insect populations or to study the orientation behavior of insects in wind tunnels.
Furthermore, isotopically labeled analogues can be synthesized to study the biosynthesis and degradation of pheromones within the insect. Photoaffinity labels, which are analogues that can form a covalent bond with the receptor upon exposure to light, are powerful tools for identifying and characterizing pheromone receptors. The synthesis of these specialized research tools often relies on the availability of versatile, functionalized intermediates.
Table 2: Applications of Synthetic Analogues in Insect Pheromone Research
| Application | Description |
|---|---|
| Structure-Activity Relationship (SAR) Studies | Synthesis of a series of related compounds to determine the structural requirements for biological activity. |
| Receptor Mapping | Use of photoaffinity labels and other reactive analogues to identify and characterize pheromone receptors. |
| Biosynthetic and Metabolic Studies | Synthesis of isotopically labeled pheromones to trace their formation and breakdown in the insect. |
Utility in Advanced Reagent Development and Methodological Innovation in Organic Synthesis
The molecular architecture of this compound, which incorporates a terminal bromo functionality, a ketone, and an acetate group, designates it as a versatile precursor in the realm of advanced reagent development and methodological innovation. Its bifunctional nature, possessing both electrophilic and nucleophilic centers, allows for its application in the design of novel synthetic strategies and the construction of complex molecular frameworks.
The presence of the bromine atom and the ketone group at opposite ends of a flexible decyl chain allows for a range of intramolecular reactions, making it a valuable substrate for the synthesis of cyclic compounds. The ketone can be converted into an enolate, which can then act as a nucleophile, while the bromine is susceptible to nucleophilic substitution. This dual reactivity is the foundation for its utility in developing new synthetic methods.
One area of methodological innovation where this compound and its analogues could be instrumental is in the development of novel annulation strategies for the synthesis of macrocycles and other complex cyclic systems. The long carbon chain provides the necessary flexibility for the molecule to adopt conformations that facilitate intramolecular cyclization.
Moreover, the bromo and keto functionalities can be independently manipulated to generate a variety of derivatives, which can then be used as building blocks in organic synthesis. For instance, the bromine can be substituted with a wide range of nucleophiles, while the ketone can undergo reactions such as aldol condensations, Wittig reactions, and Baeyer-Villiger oxidations. This versatility allows for the generation of a library of compounds with diverse functionalities, which can be screened for various applications.
The development of bifunctional reagents is a significant area of research in organic synthesis, as these reagents can streamline synthetic routes and improve efficiency. nih.govresearchgate.netproquest.com this compound can be considered a latent bifunctional reagent, where the two reactive sites can be selectively activated under different reaction conditions. This property can be exploited in the design of one-pot multi-component reactions, which are highly desirable from both an economic and environmental perspective.
The following table summarizes the potential transformations of the functional groups present in this compound, highlighting its versatility in organic synthesis.
| Functional Group | Potential Transformations | Resulting Functionality |
| Bromine | Nucleophilic Substitution | Alcohols, Ethers, Amines, Thiols, etc. |
| Grignard Reagent Formation | Organometallic Nucleophile | |
| Radical Halogenation | Further Halogenated Derivatives | |
| Ketone | Enolate Formation | Nucleophilic Carbon |
| Aldol Condensation | β-Hydroxy Ketones | |
| Wittig Reaction | Alkenes | |
| Baeyer-Villiger Oxidation | Ester | |
| Acetate | Hydrolysis | Alcohol |
The innovative use of molecules like this compound lies in the strategic combination of these transformations to achieve novel synthetic outcomes. For example, the formation of a Grignard reagent at the bromine terminus, followed by an intramolecular reaction with the ketone, could lead to the formation of a cyclic alcohol.
In the context of methodological innovation, this compound could serve as a model substrate for the development of new catalytic systems that can selectively activate one functional group in the presence of the other. Such selective transformations are a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision.
The following table outlines hypothetical research findings from the application of this compound in methodological innovation.
| Research Area | Methodological Innovation | Potential Outcome |
| Macrocyclization | Development of a new catalyst for intramolecular cyclization | Synthesis of novel macrocyclic lactones after Baeyer-Villiger oxidation |
| Tandem Reactions | Design of a one-pot reaction involving both the bromo and keto groups | Efficient synthesis of complex polycyclic systems |
| Reagent Development | Conversion of the molecule into a novel organometallic reagent | A new reagent for selective alkylation reactions |
Advanced Analytical and Spectroscopic Characterization of 10 Bromo 9 Oxodecyl Acetate
High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural analysis of 10-bromo-9-oxodecyl acetate (B1210297). Both ¹H NMR and ¹³C NMR spectra provide critical data. In ¹H NMR, the chemical shifts, integration, and multiplicity of the signals correspond to the different types of protons present in the molecule. For instance, the protons adjacent to the ester group and the bromine atom would appear at characteristic downfield shifts.
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry can provide the exact mass, which helps in confirming the molecular formula, C₁₂H₂₁BrO₃. Fragmentation patterns observed in the mass spectrum can also offer structural information, such as the loss of an acetate group or a bromine atom.
Infrared (IR) Spectroscopy is used to identify the functional groups present in 10-bromo-9-oxodecyl acetate. The presence of a strong absorption band around 1740 cm⁻¹ is indicative of the C=O stretch of the ester group. Another characteristic absorption would be observed for the C=O stretch of the ketone group, typically around 1715 cm⁻¹.
Chromatographic Methodologies for Isolation and Purity Assessment (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are indispensable for the isolation and purity assessment of this compound from reaction mixtures and for verifying its final purity.
Gas Chromatography (GC) , often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is a powerful tool for assessing the purity of volatile compounds like this compound. The retention time of the compound is a characteristic feature under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). GC-MS allows for the simultaneous separation and identification of the compound and any impurities.
High-Performance Liquid Chromatography (HPLC) can also be utilized for the purification and purity analysis of this compound, particularly if the compound exhibits thermal instability or low volatility. A typical HPLC setup would involve a reversed-phase column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water. Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl groups in the molecule exhibit some UV absorbance.
Quantitative Analytical Protocols for Research Applications
For research applications that require precise quantification of this compound, robust analytical protocols are necessary. These methods are often based on the chromatographic techniques mentioned above.
Quantitative analysis using Gas Chromatography (GC) typically involves the use of an internal standard. A known amount of a non-interfering compound is added to the sample containing this compound. By comparing the peak area of the analyte to that of the internal standard, the exact concentration of this compound can be determined. A calibration curve is usually generated by analyzing a series of standards of known concentrations to ensure accuracy.
Similarly, High-Performance Liquid Chromatography (HPLC) can be employed for quantitative purposes. By constructing a calibration curve from standards of known concentrations and analyzing the peak area of the sample, the amount of this compound can be accurately measured.
Computational and Theoretical Chemistry Studies on 10 Bromo 9 Oxodecyl Acetate
Molecular Modeling and Conformational Analysis
Should such studies be undertaken, researchers would likely employ molecular mechanics or quantum mechanics methods to investigate the three-dimensional structure of 10-bromo-9-oxodecyl acetate (B1210297). The goal of a conformational analysis would be to identify the molecule's most stable arrangements of atoms (conformers). This would involve rotating the single bonds within the decyl chain and around the acetate group to map the potential energy surface. Key dihedral angles, such as those around the C-C bonds of the alkyl chain and the C-O bond of the ester, would be systematically varied to locate energy minima. From such an analysis, a table of the relative energies of different stable conformers could be generated, indicating the most likely shapes the molecule adopts.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
To understand the electronic properties and predict the reactivity of 10-bromo-9-oxodecyl acetate, quantum chemical calculations, such as Density Functional Theory (DFT), would be the method of choice. These calculations would provide insights into the distribution of electrons within the molecule. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. Furthermore, an electrostatic potential map could be generated to visualize electron-rich and electron-poor regions, which would help in predicting sites susceptible to nucleophilic or electrophilic attack. A hypothetical data table might present calculated values for properties like dipole moment, orbital energies, and partial atomic charges on key atoms (e.g., the carbonyl carbon, the bromine atom).
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry could also be used to explore the mechanisms of reactions involving this compound. For instance, the mechanism of a nucleophilic substitution at the carbon bearing the bromine atom could be investigated. Researchers would use computational methods to identify the transition state structure for such a reaction. By calculating the energy of the reactants, the transition state, and the products, an activation energy barrier for the reaction could be determined. This information is crucial for understanding the kinetics and feasibility of a chemical transformation. A data table in such a study might summarize the calculated activation energies for different potential reaction pathways or with different nucleophiles.
While these methodologies represent the standard computational approaches for studying a molecule like this compound, it is important to reiterate that specific findings from such studies are not currently present in the public domain.
Future Research Directions and Emerging Opportunities for 10 Bromo 9 Oxodecyl Acetate
Development of Sustainable and Atom-Economical Synthetic Pathways
The imperative of green chemistry calls for the innovation of environmentally conscious and efficient methods for synthesizing 10-Bromo-9-oxodecyl acetate (B1210297). Traditional approaches to crafting α-bromo ketones frequently rely on hazardous reagents and can generate substantial waste streams. Future research endeavors could pivot towards more sustainable strategies.
A highly desirable, atom-economical route would be the catalytic direct C-H bromination of the precursor, 9-oxodecyl acetate. This would circumvent the need for pre-functionalization, thereby streamlining the synthetic sequence. Furthermore, the exploration of green brominating agents , such as an aqueous hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system, presents a more environmentally friendly alternative. rsc.org The use of polymer-supported reagents , which can be recovered and reused, also offers a viable path to waste minimization. mdpi.com The adoption of flow chemistry for the synthesis of α-bromo ketones could enhance safety, efficiency, and scalability, as has been demonstrated for compounds like acetophenone. nih.gov
Table 1: Potential Sustainable Synthetic Strategies for 10-Bromo-9-oxodecyl Acetate
| Synthetic Strategy | Key Advantages | Potential Challenges |
|---|---|---|
| Direct C-H Bromination | High atom economy, fewer synthetic steps | Achieving high regioselectivity, catalyst design and optimization |
| Green Brominating Agents | Reduced environmental impact and toxicity | Ensuring reagent stability and comparable reactivity to traditional agents |
| Flow Chemistry Synthesis | Improved safety, scalability, and process control | Initial setup costs and optimization of flow parameters |
Discovery of Unprecedented Reactivity and Transformations
The dual functionality of this compound provides a fertile ground for the discovery of novel chemical transformations. The established reactivity of α-bromo ketones as versatile synthetic intermediates serves as a foundation for this exploration. fiveable.melibretexts.org
The extended carbon chain of the molecule could be exploited in intramolecular reactions , potentially leading to the formation of novel and complex cyclic structures. The design of domino reactions , where both the α-bromo ketone and the acetate ester moieties participate in a sequential cascade of bond-forming events, would represent a highly efficient approach to increasing molecular complexity in a single pot. Moreover, investigating the bifunctional reactivity , where both functional groups are engaged simultaneously in a transformation, could unveil new synthetic methodologies.
Expanding Interdisciplinary Research Applications in Chemical Biology and Materials Science
The distinct structural attributes of this compound position it as a compelling candidate for innovative applications at the interface of chemistry, biology, and materials science.
In the field of chemical biology , the α-bromo ketone can serve as a reactive handle for bioconjugation , enabling the covalent labeling of proteins and other biomolecules for use as chemical probes. The long aliphatic chain suggests its potential incorporation into drug delivery systems , where the reactive functionalities could be used to attach targeting moieties or therapeutic payloads.
Within materials science , this compound could be utilized as a monomer or a functionalizing agent in polymer synthesis . The long alkyl chain would likely confer hydrophobic properties, while the reactive sites could be employed for cross-linking or surface modification to tailor the material's properties. nih.gov The molecule's amphiphilic character also makes it a candidate for the formation of self-assembled monolayers on various substrates, which could then be chemically modified via the reactive functional groups.
Table 2: Potential Interdisciplinary Applications of this compound
| Field | Potential Application | Key Structural Feature |
|---|---|---|
| Chemical Biology | Covalent protein modification | Electrophilicity of the α-carbon in the α-bromo ketone |
| Chemical Biology | Component of targeted drug delivery vehicles | Long alkyl chain for lipid compatibility and reactive handles for cargo attachment |
| Materials Science | Functional monomer for specialty polymers | Bifunctional nature allowing for polymerization and post-polymerization modification |
| Materials Science | Surface functionalization via self-assembly | Long-chain structure for ordered monolayer formation and reactive groups for surface chemistry |
Exploration of New Catalytic Systems for Its Synthesis and Transformations
The advancement of novel catalytic systems will be instrumental in realizing the full synthetic potential of this compound.
For its synthesis , the application of photocatalysis could provide a mild and sustainable route for the direct α-bromination of the ketone precursor under visible light irradiation. researchgate.net The development of enantioselective catalytic methods for the α-bromination would be of particular importance, as it would provide access to chiral, enantiomerically pure forms of the molecule, which are often required for biological applications.
For its transformations , transition metal catalysis offers a vast toolkit for functionalizing the C-Br bond through cross-coupling reactions, allowing for the introduction of a wide array of substituents. acs.org In parallel, the exploration of organocatalysis could provide metal-free, environmentally benign alternatives for promoting transformations at the α-bromo ketone moiety. acs.org
Table 3: Emerging Catalytic Systems for this compound
| Catalysis Type | Application Area | Potential Advantages |
|---|---|---|
| Photocatalysis | Synthesis | Utilization of a renewable energy source, mild reaction conditions |
| Enantioselective Catalysis | Synthesis | Access to optically active compounds for chiral applications |
| Transition Metal Catalysis | Transformations | Broad substrate scope and diverse bond-forming capabilities |
| Organocatalysis | Transformations | Avoidance of heavy metal contamination, often milder reaction conditions |
Q & A
Q. How can researchers design a study to investigate the hydrolytic stability of this compound?
- Methodological Answer : Conduct accelerated stability testing under varying pH and temperature conditions. Use LC-MS to track hydrolysis products (e.g., 9-oxodecanoic acid) and kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Compare results with structurally similar esters (e.g., ethyl bromoacetate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
